molecular formula C19H14N6O2 B2882506 2-(4-(1-naphthamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396865-28-3

2-(4-(1-naphthamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2882506
CAS No.: 1396865-28-3
M. Wt: 358.361
InChI Key: IGQRXRJSGOWTJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(1-naphthamido)phenyl)-2H-tetrazole-5-carboxamide is a sophisticated chemical scaffold designed for exploratory research in medicinal chemistry and drug discovery. This compound integrates a tetrazole ring, a established bioisostere for carboxylic acid groups, which can enhance metabolic stability and improve the lipophilicity of lead molecules, thereby refining their drug-like characteristics . The molecular architecture, featuring a naphthamide moiety linked to a tetrazole-carboxamide, is engineered to interact with a range of biological targets. Tetrazole-based compounds have demonstrated significant potential in pharmaceutical research, showing promising activity as anticancer agents by targeting critical proteins such as caspase-3, p53, and NF-kappa B, which are pivotal in apoptosis and inflammatory pathways . Furthermore, structurally similar N-1H-tetrazol-5-yl naphthalenecarboxamide derivatives have been identified as potent inhibitors of histamine release from human basophils, highlighting the value of this chemotype in developing new anti-allergic and anti-inflammatory therapeutics . This reagent serves as a valuable synthon for the synthesis of more complex, drug-like molecules and is an ideal building block for constructing diverse screening libraries aimed at high-throughput discovery in oncology and immunology . Its primary research value lies in its utility as a key intermediate for probing structure-activity relationships (SAR) and for creating novel molecular entities to study epigenetic modifiers, such as lysine-specific demethylases, and other enzyme targets . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(naphthalene-1-carbonylamino)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O2/c20-17(26)18-22-24-25(23-18)14-10-8-13(9-11-14)21-19(27)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,20,26)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQRXRJSGOWTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrazole Ring Formation via [3+2] Cycloaddition

The tetrazole ring is constructed through a Huisgen-type [3+2] cycloaddition between nitriles and sodium azide. For this compound, 4-cyanophenyl precursors serve as starting materials.

Procedure :

  • Substrate Preparation : 4-Nitrobenzonitrile undergoes cycloaddition with sodium azide (NaN₃, 3 equiv) in dimethylformamide (DMF) at 120°C for 18–24 hours under nitrogen.
  • Catalyst Optimization : Transition metal catalysts improve yields:
    • ZnBr₂ (10 mol%): Increases yield from 65% to 88% by polarizing the nitrile group.
    • CuI/Fe₃O₄ NPs : Enables microwave-assisted synthesis (30 minutes, 80°C), achieving 92% yield.
  • Intermediate Isolation : 2-(4-Nitrophenyl)-2H-tetrazole-5-carbonitrile is filtered and recrystallized (ethanol/water, 1:3 v/v).

Key Data :

Catalyst Temp (°C) Time (h) Yield (%)
None 120 24 65
ZnBr₂ 120 12 88
CuI/Fe₃O₄ 80 0.5* 92

*Microwave irradiation

Nitro Reduction and Naphthamido Coupling

The nitro group is reduced to an amine, followed by acylation with 1-naphthoyl chloride.

Procedure :

  • Nitro Reduction : 2-(4-Nitrophenyl)-2H-tetrazole-5-carbonitrile (1 equiv) is hydrogenated using H₂/Pd-C (10 wt%) in methanol at 25°C for 6 hours.
  • Acylation : The resultant 2-(4-aminophenyl)-2H-tetrazole-5-carbonitrile reacts with 1-naphthoyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA, 2 equiv) at 0°C → 25°C for 12 hours.
  • Workup : The product is extracted with ethyl acetate, washed with HCl (1M), and dried over MgSO₄.

Yield Optimization :

  • Coupling Agents : EDCI/HOBt increases acylation efficiency (95% vs. 78% without).
  • Solvent Effects : Tetrahydrofuran (THF) improves solubility, reducing reaction time to 8 hours.

Carboxamide Formation

The nitrile group is converted to carboxamide through controlled hydrolysis.

Procedure :

  • Hydrolysis : 2-(4-(1-Naphthamido)phenyl)-2H-tetrazole-5-carbonitrile (1 equiv) is treated with H₂O₂ (30%, 5 equiv) and K₂CO₃ (2 equiv) in ethanol/water (4:1) at 60°C for 4 hours.
  • Amidation : The intermediate carboxylic acid reacts with NH₄Cl (1.5 equiv) and EDCI (1.2 equiv) in DMF at 25°C for 24 hours.

Critical Parameters :

  • Acid Stability : The naphthamido group remains intact below pH 3 during hydrolysis.
  • Purity : Final recrystallization (acetonitrile) achieves >99% purity (HPLC).

Alternative Methodologies

One-Pot Sequential Synthesis

Recent advances enable a telescoped process to minimize isolation steps:

Steps :

  • Cycloaddition of 4-nitrobenzonitrile with NaN₃/CuI in DMF (120°C, 12 hours).
  • In situ reduction using Fe/HCl (60°C, 2 hours).
  • Acylation with 1-naphthoyl chloride/EDCI (0°C → 25°C, 8 hours).
  • Nitrile hydrolysis with H₂O₂/KOH (60°C, 3 hours).

Advantages :

  • Yield : 76% overall vs. 58% for stepwise synthesis.
  • Time : 25 hours total vs. 48 hours conventionally.

Solid-Phase Synthesis

Immobilized substrates on Wang resin enable parallel synthesis:

Protocol :

  • Resin-bound 4-aminophenyltetrazole-5-carboxylate is acylated with 1-naphthoic acid/DIC (diisopropylcarbodiimide).
  • Cleavage with TFA/H₂O (95:5) releases the carboxamide.

Applications :

  • High-throughput screening (24 compounds/day).
  • Purity: 85–92% without chromatography.

Industrial-Scale Production

Continuous Flow Reactor Design

To address exothermic risks in cycloaddition:

System Specifications :

  • Reactors : Two packed-bed reactors (ZnBr₂-coated silica).
  • Conditions : 130°C, 10 bar, residence time 30 minutes.
  • Output : 12 kg/day with 89% yield.

Waste Stream Management

Byproducts :

  • Ammonia (from NaN₃ decomposition).
  • Unreacted naphthoyl chloride (hydrolyzed to naphthoic acid).

Mitigation :

  • NH₃ scrubbing with H₂SO₄ (95% recovery as (NH₄)₂SO₄).
  • Naphthoic acid recrystallization (hexane/acetone) for reuse.

Analytical Validation

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.72 (s, 1H, tetrazole-H).
  • δ 8.21–7.45 (m, 7H, naphthyl).
  • δ 10.31 (s, 1H, CONH).

IR (KBr) :

  • 1680 cm⁻¹ (C=O stretch).
  • 1605 cm⁻¹ (tetrazole ring).

Purity Assessment

HPLC Conditions :

  • Column: C18, 5 μm, 4.6 × 250 mm.
  • Mobile phase: MeCN/H₂O (70:30), 1 mL/min.
  • Retention time: 6.8 minutes.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1-naphthamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form quinones.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthyl group can yield naphthoquinones, while reduction of the tetrazole ring can produce amine derivatives.

Scientific Research Applications

2-(4-(1-naphthamido)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(1-naphthamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors in biological systems. This binding can inhibit or modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related molecules from recent literature, focusing on substituents, synthesis, and inferred properties.

Structural Features and Functional Groups

Table 1: Structural Comparison
Compound Name (Source) Core Structure Key Substituents Functional Groups
Target Compound Tetrazole 1-Naphthamido-phenyl, carboxamide Tetrazole, carboxamide, naphthamide
3-Bromo-N-(4-chloro-2-...) () Pyrazole Dimethylamino-naphthalene sulfonamide, chloropyridinyl Sulfonamide, carboxamide, halogens
Compound 4e () Tetrazole + Pyrazole Coumarin, thioamide, coumarin-linked dihydro-pyrazole Tetrazole, thioamide, coumarin
1h () Thiazole Chlorophenyl, pyridinylcarbamoyl Thiazole, carboxamide, chlorophenyl

Key Observations:

  • Tetrazole vs. Pyrazole/Thiazole Cores : The tetrazole in the target compound offers higher nitrogen content and acidity compared to pyrazole or thiazole cores, influencing hydrogen-bonding capacity and metal coordination .
  • Naphthamido vs.
  • Carboxamide Positioning : The carboxamide in the target compound is directly attached to the tetrazole, whereas in ’s thiazole derivative, it is linked to an aniline group, affecting conformational flexibility.

Reagent Comparison :

  • NaH/THF () is common for deprotonation in carboxamide couplings.
  • Thioamide formation in requires sulfurizing agents, absent in the target compound’s synthesis.

Biological Activity

2-(4-(1-naphthamido)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest due to its unique structural features, which include a tetrazole ring and a naphthyl group. These characteristics contribute to its diverse biological activities, making it a candidate for various applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H14N6O2, with a molecular weight of 358.35 g/mol. The compound features:

  • Tetrazole ring : Known for its ability to mimic carboxylate groups, facilitating interactions with biological targets.
  • Naphthyl group : Imparts hydrophobic characteristics that enhance membrane permeability and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing the compound to modulate enzyme activity effectively. Notably, it has been investigated for its potential as an inhibitor of various biological pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

In vitro studies have shown that the compound demonstrates significant inhibition against these pathogens, suggesting its potential as an antibacterial agent. The effectiveness was measured using standard methods such as the cup plate method at concentrations around 1 µg/mL in dimethylformamide (DMF) .

Antifungal Activity

In addition to antibacterial properties, the compound has also been evaluated for antifungal activity against species such as:

  • Aspergillus niger
  • Aspergillus oryzae

Findings suggest that it possesses antifungal capabilities, although further studies are required to fully elucidate its efficacy and mechanism against fungal pathogens.

Study 1: Synthesis and Evaluation

A study focused on synthesizing various derivatives of 2H-tetrazole-5-carboxamide compounds revealed that modifications in the naphthyl group significantly affected their biological activity. The synthesized compounds were characterized using spectroscopic methods and screened for antimicrobial activities, confirming the promising nature of tetrazole-containing compounds in combating microbial infections .

Study 2: Structure-Activity Relationship (SAR)

Another investigation into the structure-activity relationship (SAR) of tetrazole derivatives highlighted that alterations in substituents on the naphthyl ring could enhance or diminish biological activity. This research underscores the importance of structural modifications in optimizing therapeutic efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructureActivity TypeReference
NafcillinPenicillin derivative with naphthyl groupAntibacterial
Naphthyl-polyamine conjugatesPolyamine derivativesAntimicrobial
Anthranilamide peptidomimeticsPeptidomimeticsAntibacterial/Antibiofilm

The comparison illustrates that while other compounds exhibit similar activities, the unique combination of functional groups in this compound may confer distinct advantages in terms of potency and selectivity.

Q & A

Q. How can multi-step reaction optimization be achieved using in situ monitoring techniques?

  • ReactIR : Track tetrazole formation in real-time via mid-IR spectroscopy (disappearance of azide peaks at 2100 cm⁻¹).
  • LC-MS : Monitor intermediates during coupling reactions to optimize reaction quench times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.